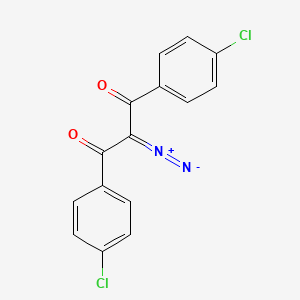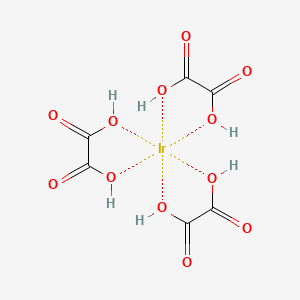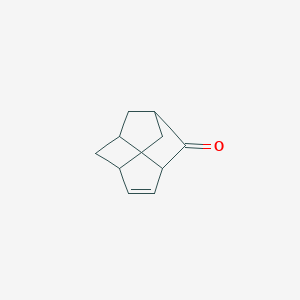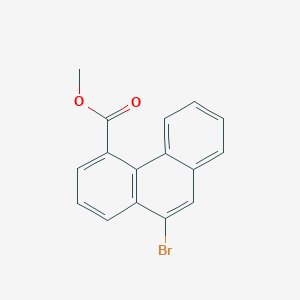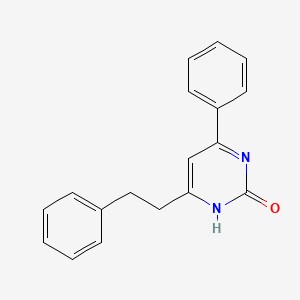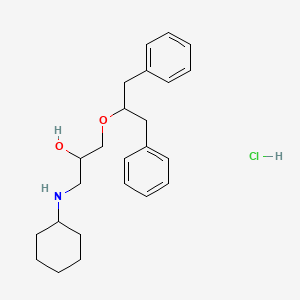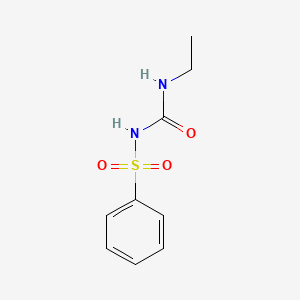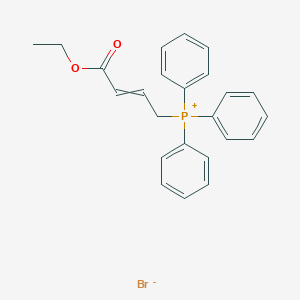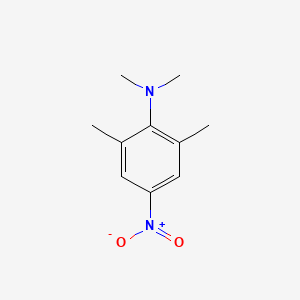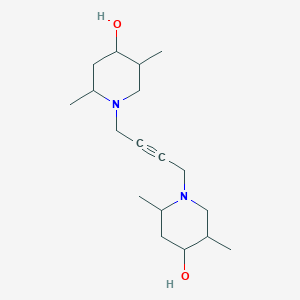
4-Piperidinol, 1,1'-(2-butyne-1,4-diyl)bis[2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] is a chemical compound with the molecular formula C22H42N2O2 It is known for its unique structure, which includes a piperidinol moiety linked by a butyne bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] typically involves the reaction of 2-butyne-1,4-diol with piperidinol derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogenated derivatives, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Butyne-1,4-diol: A related compound with similar structural features but different functional groups.
Benzene, 1,1’-(2-butyne-1,4-diyl)bis-: Another compound with a butyne bridge but different aromatic substituents.
Uniqueness
4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] is unique due to its specific combination of piperidinol and butyne moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
34864-72-7 |
|---|---|
Molecular Formula |
C18H32N2O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-[4-(4-hydroxy-2,5-dimethylpiperidin-1-yl)but-2-ynyl]-2,5-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C18H32N2O2/c1-13-11-19(15(3)9-17(13)21)7-5-6-8-20-12-14(2)18(22)10-16(20)4/h13-18,21-22H,7-12H2,1-4H3 |
InChI Key |
MNKCWQRRQKOIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1CC#CCN2CC(C(CC2C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)

